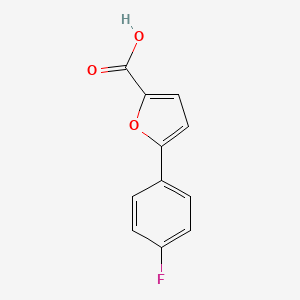

![molecular formula C15H14O3 B1300056 4-[3-(羟甲基)苯基]苯甲酸甲酯 CAS No. 223126-96-3](/img/structure/B1300056.png)

4-[3-(羟甲基)苯基]苯甲酸甲酯

描述

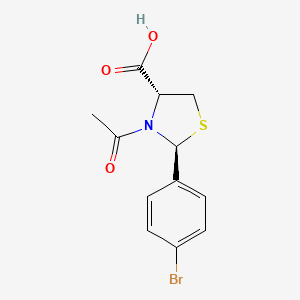

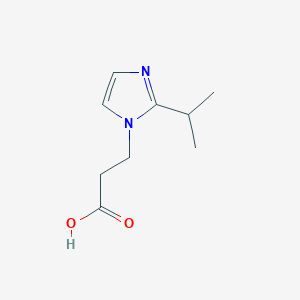

“Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” is a chemical compound with the linear formula HOC6H4C6H4CO2CH3 . It is an ester, which is a class of compounds that are derived from carboxylic acids . This compound contains a total of 36 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecular structure of “Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a benzoate group . The compound has a molecular weight of 228.24 .Physical And Chemical Properties Analysis

“Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” is a solid compound with a melting point of 153-157 °C . It has a molecular weight of 228.24 .科学研究应用

Synthesis of Primary and Secondary Amides

Methyl 4-[3-(hydroxymethyl)phenyl]benzoate: is utilized in the synthesis of primary and secondary amides. This process is significant because amides are fundamental compounds in various fields, including medicine, biochemistry, and materials science . The compound serves as a starting material for reactions with alkali metal amidoboranes, leading to the formation of amides through a direct amidation process that is both rapid and chemoselective .

Intermediate for Pesticide Production

The compound is an intermediate in the synthesis of certain pesticides. Specifically, it is used in the production of bifenthrin, a widely used pyrethroid insecticide . The synthesis involves a Grignard reaction followed by a condensation process, highlighting the compound’s role in creating effective pest control solutions.

Organic Synthesis Research

This compound is also valuable in organic synthesis research. It can be used to study various organic reactions, including nucleophilic addition and proton transfer-induced elimination reactions. The insights gained from such studies can lead to the development of new synthetic methods and the discovery of novel reaction mechanisms .

安全和危害

作用机制

Mode of Action

It’s known that esters, a group to which this compound belongs, can react with alcohols to form different esters in the presence of an acid catalyst . This reaction is known as esterification .

Biochemical Pathways

Esters, in general, can undergo several reactions such as hydrolysis, reduction, and trans-esterification . These reactions can affect various biochemical pathways.

属性

IUPAC Name |

methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLDHHIJNRNIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362616 | |

| Record name | Methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223126-96-3 | |

| Record name | Methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

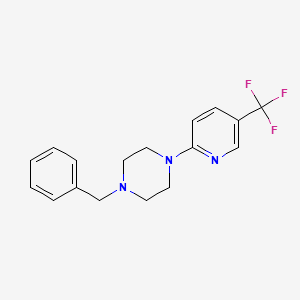

![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)

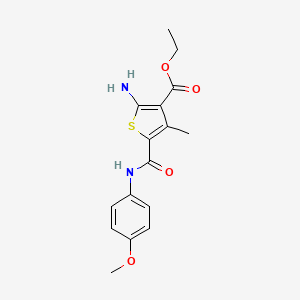

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

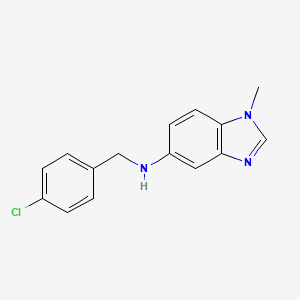

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)